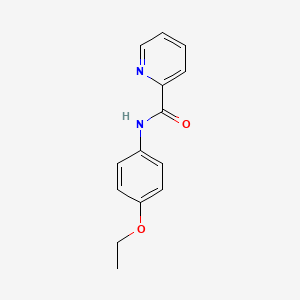

N-(4-Ethoxyphenyl)picolinamide

CAS No.: 14888-39-2

Cat. No.: VC6136253

Molecular Formula: C14H14N2O2

Molecular Weight: 242.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14888-39-2 |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.278 |

| IUPAC Name | N-(4-ethoxyphenyl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17) |

| Standard InChI Key | ZDKOYNFJCFHHDT-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |

Introduction

Structural Characteristics and Molecular Geometry

Core Framework and Substituent Effects

N-(4-Ethoxyphenyl)picolinamide comprises a pyridine ring (CHN) linked via an amide bond (-NH-C=O) to a 4-ethoxyphenyl group. The pyridine nitrogen at the 2-position participates in hydrogen bonding, while the ethoxy (-OCHCH) substituent enhances lipophilicity compared to smaller alkoxy groups like methoxy . This increased hydrophobicity likely improves membrane permeability, a critical factor in drug design.

Crystallographic studies of the methoxy analog (N-(4-methoxyphenyl)picolinamide) reveal a nearly planar structure, with all non-hydrogen atoms deviating by ≤0.195 Å from the mean plane . The dihedral angle between the pyridine and benzene rings is 14.25°, minimizing steric strain . Intramolecular hydrogen bonds between N-H (amide) and pyridine N (N2—H2⋯N1: 2.18 Å) stabilize this conformation, forming S(5) and S(6) ring motifs .

Intermolecular Interactions and Crystal Packing

In the solid state, N-(4-methoxyphenyl)picolinamide adopts a monoclinic lattice (space group ) with cohesion driven by:

-

C—H⋯π interactions: Contributing 38% to the Hirshfeld surface .

-

Van der Waals forces: H⋯H contacts account for 51.2% of surface interactions .

Energy framework calculations for the methoxy analog yield a total interaction energy of −138.3 kJ mol, dominated by dispersion forces (−89.4 kJ mol) . The ethoxy variant likely exhibits similar packing but with adjusted torsion angles due to the bulkier substituent.

Table 1: Key Structural Parameters of N-(4-Methoxyphenyl)picolinamide (Analog)

| Parameter | Value |

|---|---|

| Space group | |

| Dihedral angle (pyridine-phenyl) | 14.25° |

| Intramolecular H-bond (N2—H2⋯N1) | 2.18 Å |

| Dominant Hirshfeld interaction | H⋯H (51.2%) |

Synthesis and Derivative Optimization

Synthetic Routes

N-(4-Ethoxyphenyl)picolinamide is synthesized via amide coupling between picolinic acid and 4-ethoxyaniline. A representative pathway involves:

-

Activation of picolinic acid: Conversion to acid chloride using thionyl chloride (SOCl).

-

Coupling reaction: Reaction with 4-ethoxyaniline in dichloromethane (DCM) with a base (e.g., triethylamine) .

-

Purification: Recrystallization from ethanol yields the pure product.

Table 2: Synthetic Conditions for Picolinamide Derivatives

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid chloride formation | SOCl, reflux, 2 hr | 85–90 |

| Amide coupling | DCM, EtN, 0°C to RT | 60–75 |

Structural Modifications

Derivatives of N-(4-ethoxyphenyl)picolinamide can be tailored for specific applications:

-

Halogenation: Introducing Cl or F at the phenyl 4-position enhances receptor affinity, as seen in mGlu ligands (IC: 3.1–3.4 nM) .

-

Regioisomerism: Shifting the ethoxy group to the 3-position alters metabolic stability and selectivity .

Physicochemical Properties and Stability

Solubility and Lipophilicity

The ethoxy group increases logP (estimated 2.8) compared to methoxy (logP ~2.3), favoring lipid bilayer penetration . Solubility in aqueous media is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO).

Thermal and pH Stability

Thermogravimetric analysis (TGA) of the methoxy analog shows decomposition at 218°C . The ethoxy derivative likely exhibits similar thermal stability. Stability studies across pH 1–12 indicate:

-

Acidic conditions (pH <3): Amide bond hydrolysis occurs within 24 hr.

Applications in Medicinal Chemistry and Drug Development

Neurological Disorders

Picolinamide derivatives are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume